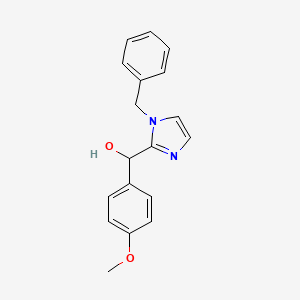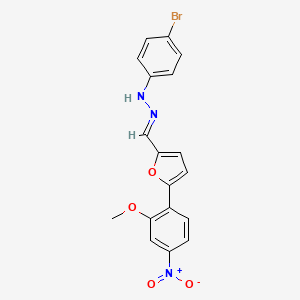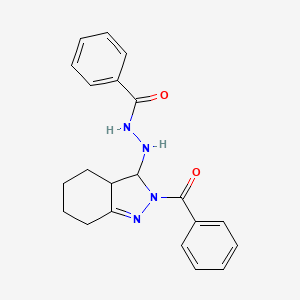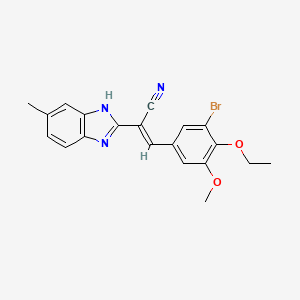
5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione
Overview
Description
5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione, also known as FR901464, is a natural product derived from the fermentation broth of the bacterium Chromobacterium violaceum. It has been found to have potent anti-tumor activity and has been the subject of extensive scientific research in recent years.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione involves the inhibition of splicing factor activity. Splicing factors are proteins that are involved in the processing of mRNA in cells. They are responsible for removing introns from pre-mRNA and joining the exons together to form mature mRNA. By inhibiting splicing factor activity, 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione causes the accumulation of aberrant mRNA species that are toxic to cancer cells.
Biochemical and Physiological Effects
5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. It has also been found to have anti-inflammatory activity and to be neuroprotective in models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione in lab experiments is its potent anti-tumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation is that it is a complex molecule that is difficult to synthesize in large quantities. This can make it challenging to use in experiments that require large amounts of the compound.
Future Directions
There are many potential future directions for research on 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione. One area of interest is the development of more efficient synthetic routes to produce the compound in larger quantities. Another area of interest is the identification of additional targets for 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione, which could expand its potential therapeutic applications. Finally, there is interest in exploring the use of 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione in combination with other anti-cancer drugs to enhance its efficacy.
Scientific Research Applications
5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione has been found to have potent anti-tumor activity in a variety of cancer cell lines. It works by inhibiting the activity of a family of proteins known as splicing factors, which are involved in the processing of messenger RNA (mRNA) in cells. By inhibiting splicing factor activity, 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione causes the accumulation of aberrant mRNA species that are toxic to cancer cells.
properties
IUPAC Name |
5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-2-3-4-5-12(17)16-11-7-6-9(15)8-10(11)13(18)14(16)19/h2-8H,1H3/b3-2+,5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAAKCDJJQBYNV-MQQKCMAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877177.png)

![N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide](/img/structure/B3877186.png)

![N'-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]isonicotinohydrazide](/img/structure/B3877195.png)

![2-[1-(4-chlorobenzyl)-1H-imidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3877209.png)
![2,4-bis[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3877215.png)

![4-[5,7-dibromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime](/img/structure/B3877231.png)

![N-isopropyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3877255.png)
![4-[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B3877266.png)
